molecular formula C8H8ClFO2S B13682565 ((2-Chloro-1-fluoroethyl)sulfonyl)benzene

((2-Chloro-1-fluoroethyl)sulfonyl)benzene

Cat. No.: B13682565
M. Wt: 222.66 g/mol
InChI Key: NMDWTRWNSWIWMV-UHFFFAOYSA-N
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Description

((2-Chloro-1-fluoroethyl)sulfonyl)benzene is a specialized bifunctional reagent designed for advanced organic synthesis and drug discovery research. This compound features two highly reactive sites: a sulfonyl chloride group and a halogenated alkyl chain, making it a valuable scaffold for constructing more complex molecules. Its primary research value lies in its role as a key synthetic intermediate, particularly in nucleophilic substitution reactions to generate sulfonamide derivatives, which are crucial motifs in the development of pharmaceuticals and agrochemicals . In laboratory settings, this reagent is typically handled under inert conditions and stored at 2-8°C to maintain its stability and prevent hydrolysis . As a reactive sulfonyl chloride, it is a highly electrophilic compound. Researchers must adhere to strict safety protocols. It is classified with the GHS Signal Word 'Danger' and Hazard Statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation), requiring the use of appropriate personal protective equipment . Attention: This product is for research use only. It is not intended for human or veterinary use or for application in diagnostic procedures .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8ClFO2S

Molecular Weight

222.66 g/mol

IUPAC Name

(2-chloro-1-fluoroethyl)sulfonylbenzene

InChI

InChI=1S/C8H8ClFO2S/c9-6-8(10)13(11,12)7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

NMDWTRWNSWIWMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CCl)F

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 2 Chloro 1 Fluoroethyl Sulfonyl Benzene and Analogues

Reactions Involving the Haloethyl Moiety

The haloethyl portion of the molecule is the primary site for reactions such as nucleophilic substitution and elimination. The presence of two different halogens and the activating sulfonyl group leads to complex and often competing reaction pathways.

Direct nucleophilic substitution at the carbon atoms bearing the halogen atoms in α-halosulfones is notably challenging. Unlike halogen atoms positioned alpha to other electron-withdrawing groups like carbonyls, those adjacent to a sulfonyl group exhibit a marked resistance to displacement by external nucleophiles. organicreactions.orgorganicreactions.org This reduced reactivity is attributed to a combination of polar, steric, and field effects that repel incoming nucleophilic species. organicreactions.orgorganicreactions.org

Despite the general inertness, some nucleophilic substitutions can be forced under specific conditions, though they are not the primary reactive pathway for this class of compounds. The development of modern fluorination methods, for instance, highlights the complexity of halogen exchange reactions, which can proceed through SN1 and SN2 pathways depending on the substrate and reagents. nih.gov

Table 1: Factors Affecting Nucleophilic Substitution on α-Halosulfones

Factor Influence on Reactivity Rationale
Sulfonyl Group Decreases reactivity Strong electron-withdrawing nature and steric hindrance repel nucleophiles. organicreactions.orgorganicreactions.org
α-Fluorine Decreases reactivity The C-F bond is very strong, making fluoride (B91410) a poor leaving group. stackexchange.com
β-Chlorine Potentially reactive Chloride is a better leaving group than fluoride, but the overall molecular environment is still deactivating.
Reaction Mechanism SN2 is disfavored Steric and electronic factors hinder the backside attack required for an SN2 mechanism. organicreactions.org

β-Elimination is a more common reaction pathway for haloalkylsulfones, proceeding via the removal of a proton and a halide ion from adjacent carbon atoms to form an alkene. byjus.com For ((2-Chloro-1-fluoroethyl)sulfonyl)benzene, two principal elimination pathways are possible: elimination of hydrogen chloride (HCl) to form a fluoroalkene or elimination of hydrogen fluoride (HF) to form a chloroalkene.

The reaction is typically base-induced and can proceed through different mechanisms, primarily E2 (bimolecular elimination) or E1cb (unimolecular elimination via conjugate base). byjus.com

E2 Mechanism : This is a concerted, one-step process where the base removes a proton at the same time the leaving group departs. byjus.com The rate of an E2 reaction is sensitive to the strength of the C-H bond being broken and the C-X (halogen) bond of the leaving group. stackexchange.com

E1cb Mechanism : This is a two-step process that occurs when the substrate has an acidic proton and a poor leaving group. stackexchange.com The base first removes the acidic proton to form a stabilized carbanion (the conjugate base). In the second, slower step, the leaving group is ejected from the carbanion to form the double bond. stackexchange.com

Given the structure of this compound, the E1cb mechanism is highly plausible. The electron-withdrawing sulfonyl group and the α-fluorine atom significantly increase the acidity of the α-proton. Abstraction of this proton by a base would generate a carbanion that is stabilized by the adjacent sulfonyl group. Subsequently, the chloride ion at the β-position can be eliminated to yield (1-fluoroethenyl)sulfonyl)benzene. The fluoride ion is a poor leaving group, making the alternative pathway (deprotonation at the β-carbon followed by elimination of F⁻) less favorable. stackexchange.com Therefore, the predominant product of β-elimination is expected to be the fluoroalkene.

Transformations Mediated by the Sulfonyl Group

The phenylsulfonyl group is not merely a passive activating group; it is central to a variety of powerful synthetic transformations that involve the formation of carbon-carbon bonds.

The most significant feature of the sulfonyl group is its ability to stabilize an adjacent carbanion. nih.gov The proton on the carbon atom alpha to the sulfonyl group in this compound is acidic and can be readily removed by a strong base, such as an organolithium reagent or a metal hydride, to form a sulfone-stabilized carbanion. researchgate.net

This carbanion is a potent nucleophile and can participate in a wide range of reactions, most notably alkylation. researchgate.net The reaction of the carbanion with electrophiles like alkyl halides or epoxides allows for the construction of more complex carbon skeletons. This reactivity is a cornerstone of organosulfur chemistry, enabling the use of sulfones as versatile synthetic intermediates. researchgate.net

The Ramberg-Bäcklund reaction is a classic transformation of α-halosulfones into alkenes through the extrusion of sulfur dioxide (SO₂). wikipedia.orgsynarchive.com The reaction is initiated by a base and requires the sulfone to have a halogen on one α-carbon and at least one proton on the other α'-carbon. organicreactions.org

The mechanism involves three key steps:

Deprotonation : A strong base abstracts a proton from the α'-carbon, forming a carbanion. wikipedia.orgorganic-chemistry.org

Cyclization : The carbanion undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing the halide and forming a three-membered cyclic intermediate known as a thiirane (B1199164) dioxide. organic-chemistry.org

Extrusion : The unstable thiirane dioxide spontaneously decomposes, eliminating sulfur dioxide to form the final alkene product. wikipedia.org

For a Ramberg-Bäcklund rearrangement to occur with a molecule like this compound, it would first need to be modified to possess an α'-proton. The parent molecule itself lacks a second α-position with a hydrogen atom. However, an analogue such as (chloromethyl)(1-fluoroethyl)sulfone could undergo this reaction. The reaction is synthetically valuable because it allows for the creation of a carbon-carbon double bond where a sulfone group once was, with a predictable regiochemical outcome. organicreactions.org

The Julia olefination and its more modern variant, the Julia-Kocienski olefination, are powerful methods for synthesizing alkenes from sulfones and carbonyl compounds (aldehydes or ketones). organicreactions.orgwikipedia.org

The classical Julia-Lythgoe olefination involves the addition of a carbanion derived from a phenyl sulfone to a carbonyl compound. wikipedia.org The resulting β-alkoxy sulfone is then typically acylated and subjected to reductive elimination (e.g., with sodium amalgam) to yield the alkene. alfa-chemistry.com

The Julia-Kocienski olefination is a more streamlined, one-pot modification that uses heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. nih.govorganic-chemistry.org The mechanism proceeds through the formation of a β-alkoxy sulfone, which then undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to directly form the alkene. organicreactions.orgalfa-chemistry.com

The carbanion generated from this compound could, in principle, be used in a classical Julia olefination. The reaction with an aldehyde or ketone would form a β-hydroxy sulfone, which could then be converted to the corresponding alkene. The presence of the fluorine atom can significantly influence the reactivity and stereoselectivity of the olefination process. nih.gov Research on fluorinated Julia-Kocienski reagents has shown that the fluorine atom increases the reactivity of the reagent. nih.gov

Table 2: Comparison of Sulfone-Mediated Olefination Reactions

Reaction Sulfone Type Key Steps Stereoselectivity

| Julia-Lythgoe Olefination | Phenyl sulfones | 1. Deprotonation 2. Addition to carbonyl 3. Acylation 4. Reductive elimination wikipedia.orgalfa-chemistry.com | Typically high E-selectivity | | Julia-Kocienski Olefination | Heteroaryl sulfones (e.g., BT, PT) | 1. Deprotonation 2. Addition to carbonyl 3. Smiles rearrangement 4. Elimination organicreactions.orgnih.gov | Variable, depends on sulfone, base, and solvent organic-chemistry.org |

Aromatic Ring Functionalization and Reactivity

The functionalization of the benzene (B151609) ring in this compound is significantly influenced by the electronic properties of its substituents. These groups govern the regioselectivity of electrophilic aromatic substitution and enable specific metalation reactions.

Directing Effects of the Sulfonyl and Haloethyl Substituents on Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), the existing substituents on the benzene ring determine the position of incoming electrophiles. The sulfonyl group (-SO₂R) is a powerful electron-withdrawing group, primarily due to the high electronegativity of the oxygen atoms. This withdrawal of electron density deactivates the aromatic ring, making it less reactive towards electrophiles compared to benzene. wikipedia.orgwikipedia.org The deactivation is most pronounced at the ortho and para positions, which consequently directs incoming electrophiles to the meta position. wikipedia.orglibretexts.org

The (2-chloro-1-fluoroethyl) substituent also influences the reaction's regioselectivity. Halogens on an alkyl chain attached to a benzene ring are generally considered weakly deactivating due to their inductive electron-withdrawing effect. chemistrytalk.orglibretexts.org This effect also tends to direct incoming electrophiles to the meta position. Therefore, in this compound, both the sulfonyl and the haloethyl groups work in concert to direct electrophilic attack to the meta-positions of the benzene ring.

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

Substituent Group Electronic Effect Reactivity Effect Directing Preference
-SO₂R (Sulfonyl) Strong Electron-Withdrawing Deactivating Meta
-CH(F)CH₂Cl (Haloethyl) Inductive Electron-Withdrawing Weakly Deactivating Ortho, Para (but deactivated)
Combined Effect Strongly Deactivating Strongly Deactivating Meta

Directed Ortho-Metallation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG). baranlab.orgwikipedia.org The sulfonyl group, while deactivating in EAS, can function as a DMG. The heteroatoms of the sulfonyl group can coordinate with a strong base, such as an organolithium reagent, facilitating the deprotonation of the adjacent ortho-proton. organic-chemistry.org This generates a lithiated intermediate that can then react with various electrophiles in a process known as electrophilic quenching. nih.govacs.org

This methodology provides a route to ortho-substituted derivatives that are not accessible through classical EAS reactions due to the meta-directing nature of the sulfonyl group. uwindsor.caunblog.fr For this compound, this process would involve the treatment with a strong base like n-butyllithium, followed by the addition of an electrophile (E+), to yield the ortho-functionalized product.

Reaction Scheme for Directed Ortho-Metallation:

Deprotonation: this compound + R-Li → Ortho-lithiated intermediate

Electrophilic Quench: Ortho-lithiated intermediate + E⁺ → Ortho-substituted product

Radical Chemistry and Fluoroalkylation Applications

The haloethyl side chain of this compound is a precursor for generating fluoroalkyl radicals. These radicals are valuable intermediates in organic synthesis, particularly for the introduction of fluorinated motifs into organic molecules.

Generation and Reactivity of Fluoroalkyl Radicals from Sulfone Precursors

Fluoroalkyl sulfones are recognized as effective precursors for generating fluoroalkyl radicals. cas.cnnih.gov The carbon-sulfur bond in these compounds can be cleaved under specific conditions to produce a fluoroalkyl radical and a sulfinate anion. This cleavage can be initiated by various methods, including photoredox catalysis or electrochemical reduction. cas.cnrsc.orgresearchgate.net

Once generated, the α-fluoroalkyl radical is a highly reactive intermediate. acs.org The presence of the fluorine atom can influence the radical's stability and reactivity. These radicals can participate in a variety of transformations, such as addition to alkenes and alkynes, allowing for the construction of new carbon-carbon bonds. acs.orgconicet.gov.ar

Table 2: Methods for Generating Fluoroalkyl Radicals from Sulfones

Method Description Key Features
Photoredox Catalysis Utilizes visible light and a photocatalyst to induce single-electron transfer, leading to C-S bond cleavage. rsc.orgresearchgate.net Mild reaction conditions, high functional group tolerance. nih.gov
Electrochemical Reduction Employs an electric current to reduce the sulfone, causing the cleavage of the C-S bond. cas.cnrsc.org Can be a sustainable and green method for radical generation. rsc.org

Photoredox Catalysis in Radical Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. researchgate.netresearchgate.net In the context of fluoroalkyl sulfones like this compound, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the sulfone. rsc.orgresearchgate.net This process can lead to the formation of a radical anion, which then fragments to release the desired fluoroalkyl radical and a sulfinate anion. acs.orgchemrxiv.org

These photochemically generated radicals can then be used in a variety of synthetic applications. researchgate.netresearchgate.net For instance, they can be trapped by electron-deficient olefins to form new C-C bonds, a process that is highly valuable in the synthesis of complex molecules and for late-stage functionalization in drug discovery. acs.orgchemrxiv.org The versatility of photoredox catalysis allows for a broad range of substrates and functional groups to be tolerated, making it a highly attractive method for fluoroalkylation reactions. nih.gov

Mechanistic Investigations of Reactions Involving 2 Chloro 1 Fluoroethyl Sulfonyl Benzene and Derivatives

Elucidation of Reaction Mechanisms and Pathways

Reactions involving ((2-Chloro-1-fluoroethyl)sulfonyl)benzene are likely to proceed through several potential pathways, including elimination and substitution reactions, largely dependent on the reaction conditions such as the nature of the base or nucleophile, solvent, and temperature.

The identification of transient species is fundamental to understanding the reaction mechanism. In reactions of haloalkyl sulfones, several types of reactive intermediates can be postulated.

Carbanions: The presence of the powerfully electron-withdrawing sulfonyl group significantly increases the acidity of the α-proton. In the presence of a base, deprotonation can occur to form a resonance-stabilized carbanion. The stability of this carbanion is further influenced by the α-fluoro substituent. While fluorine is highly electronegative, its ability to stabilize an adjacent carbanion is complex and debated, involving both inductive and potential back-donation effects. For most alkyl phenyl sulfones, α-anion formation is a common initial step in base-mediated reactions. nih.gov

Episulfones (Thiirane 1,1-dioxides): A hallmark reaction of α-halo sulfones with a β-hydrogen is the Ramberg-Bäcklund reaction, which proceeds through a cyclic intermediate. organic-chemistry.orgwikipedia.org For a compound like this compound, an analogous intramolecular cyclization could be envisioned under basic conditions, where the initially formed α-carbanion displaces the β-chloro substituent to form a three-membered ring containing the sulfonyl group, known as an episulfone or thiirane (B1199164) 1,1-dioxide. wikipedia.orgacs.org These intermediates are generally unstable and readily extrude sulfur dioxide. organic-chemistry.orgwikipedia.org

Radical Intermediates: While less common for this class of compounds in polar reactions, radical intermediates could be generated under specific conditions, such as photoredox catalysis. researchgate.net Single-electron transfer to the sulfone could lead to the formation of alkyl radicals, opening up different reaction pathways. researchgate.net

Table 1: Postulated Reactive Intermediates in Reactions of this compound

Intermediate TypeStructurePostulated Formation PathwaySubsequent Reactions
α-Sulfonyl CarbanionPhSO₂(CF⁻)CH₂ClDeprotonation of the α-carbon by a base.Intramolecular nucleophilic attack on the β-carbon; reaction with electrophiles.
EpisulfonePhSO₂(C₂H₂FCl)Intramolecular cyclization of the α-sulfonyl carbanion.Extrusion of SO₂ to form a fluoro-chloro-alkene.
Alkyl RadicalPhSO₂(CF•)CH₂ClSingle-electron transfer under photoredox conditions.Radical addition or coupling reactions.

This table is illustrative and based on the known chemistry of analogous haloalkyl sulfones.

Computational studies on analogous systems, such as the Ramberg-Bäcklund reaction, have provided insights into the energy profiles of these transformations. The formation of the episulfone intermediate is typically the rate-determining step. organic-chemistry.org The subsequent extrusion of sulfur dioxide is a concerted, albeit non-linear, cheletropic elimination, which is generally rapid and exothermic. organic-chemistry.org

The energy barrier for the initial deprotonation is usually low, while the transition state for the intramolecular cyclization involves the formation of a strained three-membered ring, which is energetically demanding. The stereochemistry of the starting material can influence the energy of the transition state and, consequently, the reaction rate.

Stereochemical Mechanism Studies

The presence of a stereocenter at the α-carbon in this compound implies that its reactions can be subject to stereochemical control, leading to enantiomerically enriched or diastereomerically specific products.

In reactions involving chiral sulfones, several factors can dictate the stereochemical outcome:

Substrate Control: The inherent chirality of the starting material can direct the approach of reagents, leading to a preference for one diastereomeric product over another.

Catalyst Control: In catalyzed reactions, chiral catalysts can create a chiral environment around the substrate, leading to enantioselective transformations. For instance, palladium-catalyzed asymmetric allylic alkylation of cyclic sulfones has been shown to proceed with high enantioselectivity through a dynamic kinetic resolution of enolate intermediates. acs.org Similarly, dual-catalysis strategies involving nickel and photoredox catalysts have been employed for the enantioselective synthesis of β-chiral sulfones. nih.gov

Reaction Mechanism: The stereospecificity of a reaction is inherently linked to its mechanism. For example, concerted reactions often proceed with a high degree of stereospecificity. The stereoselectivity of the Ramberg-Bäcklund reaction can be influenced by the base, with weak bases often favoring the formation of Z-alkenes and strong bases favoring E-alkenes, which is related to the relative stabilities of the diastereomeric carbanion intermediates. organic-chemistry.org

The stereochemical outcome of a reaction can be governed by either kinetic or thermodynamic control.

Kinetic Control: Under kinetic control (typically at lower temperatures), the product distribution is determined by the relative rates of formation of the stereoisomers. The major product is the one that is formed faster, corresponding to the reaction pathway with the lowest activation energy.

Thermodynamic Control: Under thermodynamic control (typically at higher temperatures or with longer reaction times, allowing for equilibration), the product distribution reflects the relative thermodynamic stabilities of the stereoisomers. The major product is the most stable stereoisomer.

In the context of this compound, the formation of an α-sulfonyl carbanion could lead to epimerization at the α-center if the carbanion has a sufficient lifetime, potentially leading to a thermodynamically controlled mixture of diastereomers in subsequent reactions.

Role of Catalysis in Directing Mechanistic Pathways

Catalysis can profoundly influence the reaction pathways of sulfonyl compounds, enabling transformations that are otherwise difficult or unselective.

Transition Metal Catalysis: Transition metals like palladium, nickel, and ruthenium have been used to catalyze a variety of reactions involving sulfones. acs.orgacs.orgresearchgate.net For example, nickel-catalyzed cross-coupling reactions can activate the C-S bond in aryl sulfones. rsc.org Palladium catalysts are effective in decarboxylative asymmetric allylic alkylations of sulfones. acs.org In the context of this compound, a transition metal catalyst could potentially mediate cross-coupling reactions at the carbon-chlorine bond or facilitate other transformations by altering the electronic properties of the substrate through coordination.

Organocatalysis: Chiral organocatalysts, such as bifunctional amine-squaramides, have been used in the asymmetric conjugate addition of nucleophiles to vinyl sulfones. nih.gov While not directly applicable to the saturated system of the target compound, this illustrates the potential for organocatalysis to control the stereochemistry of reactions involving the sulfonyl group.

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild method for generating radical intermediates from sulfones. researchgate.net This approach can be used to form C-C bonds through the reductive desulfonylation of alkyl sulfones. researchgate.net For this compound, this could provide a pathway for functionalization via radical intermediates, which would be mechanistically distinct from the ionic pathways typically observed with this class of compounds.

Table 2: Potential Catalytic Approaches and Their Mechanistic Implications for Reactions of this compound

Catalysis TypeCatalyst ExamplePotential TransformationMechanistic Implication
Transition MetalPd(0) complexesAsymmetric substitutionFormation of chiral products through enantioselective catalysis.
Transition MetalNi(II) complexesCross-coupling at C-Cl bondActivation of the C-Cl bond for C-C bond formation.
OrganocatalysisChiral aminesAsymmetric eliminationEnantioselective formation of a chiral alkene.
PhotoredoxRu(bpy)₃²⁺ or Ir(ppy)₃Radical-mediated C-C couplingGeneration of alkyl radicals via single-electron transfer.

This table presents hypothetical applications of catalysis based on known reactivity of similar sulfonyl compounds.

Insights into Metal-Catalyzed Reaction Mechanisms

Metal-catalyzed reactions are fundamental to modern organic synthesis, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. rsc.org For derivatives of this compound, metal catalysis can be anticipated to proceed through several mechanistic pathways, largely influenced by the nature of the metal center, ligands, and reaction conditions.

Key mechanistic pathways relevant to fluorinated sulfones include:

Radical Pathways: Visible-light photoredox catalysis has emerged as a powerful tool for generating fluoroalkyl radicals from fluorinated sulfones. sioc.ac.cn In this process, a photocatalyst, such as an iridium or ruthenium complex, absorbs light and enters an excited state. This excited state can then engage in a single-electron transfer (SET) with the sulfone, leading to the formation of a fluoroalkyl radical and a sulfinate ion. sioc.ac.cn This radical can then participate in various transformations, including additions to alkenes and isocyanides. sioc.ac.cn Iron-catalyzed radical difluoroalkylation has also been demonstrated with N-heteroalkyl sulfones, highlighting the utility of earth-abundant metals. sioc.ac.cn

Cross-Coupling Reactions: The sulfonyl group, particularly a 2-pyridyl sulfone (SO2Py), can function as a leaving group in metal-catalyzed cross-coupling reactions. rsc.org Copper-catalyzed allylic substitution reactions using Grignard reagents have been shown to proceed with the displacement of a 2-pyridyl sulfone group. rsc.org The proposed mechanism involves the formation of an organocopper species, coordination to the allyl sulfone, and subsequent reductive elimination. rsc.org Palladium catalysis is also prevalent; for instance, Heck-type reactions between [(bromodifluoromethyl)sulfonyl]benzene and styrenes have been reported. cas.cn

Carbene Transfer Reactions: While not directly involving sulfones as precursors, related sulfonium salts are effective reagents for metal-catalyzed fluoroacetyl carbene transfer. This indicates the potential for sulfonyl-stabilized intermediates to participate in similar transformations under mild conditions with earth-abundant metal catalysts.

The choice of metal and ligand is critical in directing the reaction outcome. For instance, in Kumada cross-couplings of aryl sulfones, NiCl2(PPh3)2 and Ni(acac)2 were identified as superior catalysts compared to other nickel salts or iron catalysts. rsc.org

Table 1: Overview of Metal-Catalyzed Reactions Relevant to Fluorinated Sulfone Derivatives
Reaction TypeMetal Catalyst ExampleSubstrate ClassKey Mechanistic StepReference
Radical Fluoroalkylationfac-Ir(ppy)3 (Photoredox)Fluoroalkyl SulfonesSingle-Electron Transfer (SET) to generate fluoroalkyl radical sioc.ac.cn
Radical DifluoroalkylationIron SaltsDifluoroalkyl N-heteroaryl SulfonesGeneration of difluoroalkyl radical sioc.ac.cn
Allylic SubstitutionCopper SaltsAllyl 2-Pyridyl SulfonesCoordination of sulfone and reductive elimination rsc.org
Kumada Cross-CouplingNiCl2(PPh3)2Aryl SulfonesOxidative addition and transmetalation rsc.org
Heck-Type ReactionPalladium Complexes[(Bromodifluoromethyl)sulfonyl]benzeneOxidative addition of Pd(0) into C-Br bond cas.cn

Organocatalytic Mechanistic Principles

Organocatalysis offers a complementary, metal-free approach to asymmetric synthesis. rsc.org The reactivity of this compound and its derivatives in organocatalytic systems is governed by the strong electron-withdrawing nature of the phenylsulfonyl group and the influence of the α-fluoro and β-chloro substituents.

Nucleophilic Addition: The presence of the sulfonyl group significantly acidifies the α-proton, facilitating the formation of a stabilized carbanion. rsc.org However, α-fluorine substitution can decrease the reactivity of this carbanion toward certain electrophiles like epoxides, a phenomenon attributed to the "negative fluorine effect". rsc.org Despite this, fluorine substitution can enhance the reactivity of bis(phenylsulfonyl)methyl anions in nucleophilic additions to aldehydes, overcoming previous limitations thought to be caused by steric hindrance. rsc.org The resulting carbanion can act as a potent nucleophile in reactions such as Michael additions.

Electrophilic Activation: Vinyl sulfones are excellent electrophiles (Michael acceptors) in organocatalytic reactions. rsc.org It is plausible that this compound could undergo base-mediated elimination of HCl to form an α-fluorovinyl sulfone in situ. These intermediates are highly reactive toward nucleophilic attack, a principle utilized in Julia-Kocienski olefination reactions to produce fluoroolefins. nih.gov The fluorine substituent in such reagents has been shown to increase reactivity. nih.gov

Nazarov Cyclization: Fluorine substituents have been shown to direct and activate the Nazarov cyclization, a powerful method for synthesizing cyclopentenones. researchgate.net Precursors like 1-fluorovinyl vinyl ketones, which could potentially be derived from this compound, undergo efficient cyclization promoted by silylating agents. researchgate.net

The mechanism of these reactions often involves the formation of key intermediates like enamines or iminium ions, generated from the reaction of a substrate with a chiral amine catalyst (e.g., a secondary amine derived from proline). These intermediates then guide the stereochemical outcome of the reaction. For example, in the difluorocyclopropanation of silyl dienol ethers, an organocatalyst like 1,8-bis(dimethylamino)naphthalene (a proton sponge) is effective in promoting difluorocarbene formation from a suitable precursor. researchgate.net

Table 2: Organocatalytic Principles Applicable to Fluorinated Sulfone Derivatives
PrincipleReactive SpeciesCatalyst Type ExamplePotential TransformationReference
Nucleophilic Reactivityα-Fluoro-α-sulfonyl carbanionBrønsted BaseMichael Addition rsc.orgrsc.org
Electrophilic Activationα-Fluorovinyl sulfone (Michael Acceptor)Chiral Amine (Enamine Catalysis)Conjugate Addition rsc.orgnih.gov
Fluorine-Directed Cyclization1-Fluorovinyl vinyl ketoneLewis Acid (Me3Si+ B(OTf)4-)Nazarov Cyclization researchgate.net
Carbene FormationDifluorocarbeneProton SpongeDifluorocyclopropanation researchgate.net

Theoretical and Computational Chemistry Studies of 2 Chloro 1 Fluoroethyl Sulfonyl Benzene and Analogues

Conformation Analysis and Stereochemical Predictions:This requires specific computational studies that have explored the potential 3D arrangements of the molecule and their relative energies.

Unfortunately, the scientific community has not yet published research containing this level of detail for ((2-Chloro-1-fluoroethyl)sulfonyl)benzene. Therefore, the creation of an authoritative and scientifically accurate article adhering to the provided structure and content requirements is not possible.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis

No specific high-resolution mass spectrometry data, including molecular ion peak and fragmentation patterns, for ((2-Chloro-1-fluoroethyl)sulfonyl)benzene has been found.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry

1H, 13C, and 19F NMR for Connectivity and Halogen Proximity Effects

Specific chemical shifts, coupling constants, and analysis of halogen proximity effects for this compound are not available in the literature.

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structures

There are no published 2D NMR spectra or analyses for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Experimentally determined infrared (IR) and Raman spectroscopic data identifying the characteristic vibrational modes of the functional groups in this compound are not available.

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

No crystal structure for this compound has been reported, and therefore, information on its solid-state conformation, bond lengths, bond angles, and absolute configuration is not available.

Should experimental data for this compound become available in the future, a detailed and accurate article can be generated.

Future Perspectives and Emerging Research Directions for Haloethyl Aryl Sulfones

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of sulfones often involves multi-step procedures, harsh reaction conditions, and the use of stoichiometric or hazardous reagents, such as the oxidation of sulfides with peracids or Friedel-Crafts-type reactions with sulfonyl chlorides. nih.govnih.gov The future of haloethyl aryl sulfone synthesis lies in the development of methodologies that are not only efficient and high-yielding but also environmentally benign and sustainable.

Key emerging strategies include:

Direct C-H Sulfonylation: Direct functionalization of C-H bonds is a highly atom-economical approach. Future research will likely focus on developing catalytic systems, potentially using transition metals or photoredox catalysis, for the direct introduction of haloethylsulfonyl groups onto aromatic rings, thus avoiding the need for pre-functionalized starting materials. nih.gov

Multicomponent Reactions: One-pot multicomponent reactions that combine simple, readily available starting materials to construct complex molecules in a single step are gaining traction. nanomaterchem.comchemistryviews.org A future direction involves designing convergent three-component coupling processes, for example, using an aryl halide, a source of sulfur dioxide (like the bench-stable surrogate DABSO), and a haloethylating agent, catalyzed by a transition metal such as palladium. chemistryviews.orgrsc.org

Electrochemical Synthesis: Electrochemistry offers a green and powerful tool for synthesis, often avoiding the need for chemical oxidants or reductants. nih.govorganic-chemistry.org The development of electrochemical methods for the sulfonylation of arenes with haloethylsulfinate salts could provide a mild and efficient route to haloethyl aryl sulfones. nih.gov This approach allows for precise control over the reaction potential to generate specific reactive intermediates. nih.gov

Synthetic StrategyKey FeaturesPotential Advantages
Direct C-H Sulfonylation Activation and functionalization of C-H bonds.High atom economy, reduced waste, simplified synthetic routes.
Multicomponent Reactions Combination of three or more reactants in a single step.Increased efficiency, molecular diversity from simple precursors. nanomaterchem.comchemistryviews.org
Electrochemical Synthesis Use of electricity to drive chemical reactions.Mild conditions, high selectivity, avoids stoichiometric reagents. nih.govorganic-chemistry.org
Photocatalysis Use of light to initiate chemical transformations.Access to unique reactive intermediates, mild reaction conditions. nih.govresearchgate.net

Exploration of New Reactivity Modes and Unprecedented Transformations

Haloethyl aryl sulfones are often described as "chemical chameleons" due to their diverse reactivity. nih.gov The sulfonyl group can act as an electron-withdrawing group, an activating group, and a leaving group, while the halogen atom provides a site for nucleophilic substitution or radical reactions. Future research is set to uncover new ways to exploit this dual functionality.

Emerging areas of exploration include:

Radical-Mediated Reactions: The generation of radicals from haloethyl aryl sulfones can lead to novel bond formations. Photocatalysis or electrochemical methods could be employed to initiate radical cascades, enabling complex cyclizations or intermolecular additions that are difficult to achieve through traditional ionic pathways. researchgate.net

Asymmetric Catalysis: The development of catalytic asymmetric transformations of haloethyl aryl sulfones is a significant frontier. This would allow for the synthesis of chiral sulfones, which are valuable building blocks for pharmaceuticals and agrochemicals. For instance, enantioselective reactions at the carbon atom bearing the halogen could lead to valuable chiral products.

Dual-Functionalization Reagents: These molecules can be designed as reagents that introduce both the aryl sulfone and a haloethyl group in a single transformation. This could involve novel rearrangements or coupling reactions where the haloethyl aryl sulfone acts as a linchpin, connecting two different molecular fragments.

Integration of Green Chemistry Principles in Sulfone Synthesis

The principles of green chemistry are becoming central to the development of new synthetic processes. rsc.org For haloethyl aryl sulfone synthesis, this means a shift away from hazardous solvents and reagents towards more sustainable alternatives.

Key green chemistry trends include:

Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with more environmentally friendly media is a priority. rsc.org Research is exploring the use of water, deep eutectic solvents (DES), or ionic liquids for sulfone synthesis. nanomaterchem.comrsc.orgresearchgate.net For example, catalyst-free sulfonylation of activated alkenes has been successfully demonstrated in water. rsc.org

Catalyst-Free and Metal-Free Reactions: While catalysts are essential for many transformations, developing reactions that can proceed efficiently without them, or with non-toxic organocatalysts, is a major goal. organic-chemistry.org Metal-free coupling of diaryliodonium salts and arenesulfinates is one such promising approach. organic-chemistry.org

Green Chemistry PrincipleApplication in Sulfone SynthesisExample/Benefit
Safer Solvents Replacing VOCs with water or deep eutectic solvents (DES). rsc.orgCatalyst-free sulfonylation in water, reducing environmental pollution. rsc.org
Catalysis Use of recyclable, non-toxic catalysts or catalyst-free systems.Magnetically recoverable CuFe₂O₄ nanoparticles for C-S coupling. nanomaterchem.com
Atom Economy Designing reactions where most atoms from the reactants are incorporated into the final product.Direct insertion of SO₂ using surrogates like DABSO. chemistryviews.orgrsc.org
Energy Efficiency Using methods like electrochemistry or photocatalysis that operate at ambient temperatures. nih.govReduces energy consumption compared to high-temperature reactions. nih.gov

Advanced Applications in Materials Science and Specialized Reagents

While sulfones are well-established in pharmaceuticals and agrochemicals, future research aims to expand their application into new domains, particularly in materials science and as highly specialized chemical tools. nih.govchemistryviews.orgmdpi.com

Polymer Science: The sulfone group is known for imparting desirable properties to polymers, such as high thermal stability and chemical resistance. Haloethyl aryl sulfones can serve as functional monomers for creating new high-performance polymers. The halogen atom provides a handle for post-polymerization modification, allowing for the tuning of material properties.

Specialized Reagents for Bioconjugation: The reactivity of the haloethyl group makes these sulfones potential candidates for developing new thiol-selective reagents for bioconjugation. nih.gov These reagents are crucial for labeling proteins and other biomolecules in biological research. nih.gov The aryl sulfone moiety can be designed to include reporter groups like fluorophores or affinity tags.

Functional Materials: The electronic properties of the aryl sulfone unit make it an interesting component for organic electronic materials. By incorporating haloethyl aryl sulfones into larger conjugated systems, it may be possible to develop new materials for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics.

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